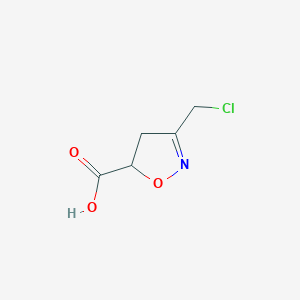

3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO3/c6-2-3-1-4(5(8)9)10-7-3/h4H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSNQVCSHUSHCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1CCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Serine-Based Synthesis

DL-Serine methyl ester hydrochloride serves as a starting material in a patented method. Treatment with dichloroacetyl chloride generates methyl 2-(dichloromethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate, which undergoes selective hydrolysis. Subsequent chlorination with thionyl chloride introduces the chloromethyl group at position 3. Key conditions include:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Dichloroacetyl chloride, DCM, 0°C → RT | 85% |

| Chlorination | SOCl₂, toluene, reflux | 78% |

The carboxylic acid is obtained via saponification of the methyl ester using potassium hydroxide in isopropanol.

Coupling Agent-Mediated Oxazole Formation

Modern approaches leverage coupling agents to assemble the oxazole core. A 2025 ACS study demonstrates the use of triflylpyridinium reagents to activate carboxylic acids, enabling one-pot oxazole synthesis. While optimized for 4,5-disubstituted oxazoles, adapting this method for dihydrooxazoles requires saturation of the ring post-cyclization.

Tosylmethyl Isocyanide Trapping

Reaction of chloromethyl-substituted acylpyridinium intermediates with tosylmethyl isocyanide yields 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylates. Catalytic DMAP (4-dimethylaminopyridine) facilitates acylation, with DCM as the solvent. Hydrolysis to the carboxylic acid proceeds quantitatively under mild basic conditions.

-

Acylpyridinium Formation : 1.3 equiv DMAP-Tf, DCM, 0°C → RT

-

Cyclization : 1.2 equiv Tosylmethyl isocyanide, 24 h

-

Hydrolysis : 1.5 equiv KOH, H₂O/THF, 50°C

Hydrolytic Pathways for Carboxylic Acid Derivatization

Methyl or ethyl esters of the target compound are common intermediates. Saponification using aqueous KOH or NaOH converts esters to carboxylic acids.

Potassium Hydroxide Hydrolysis

A patent example details dissolving methyl 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylate in IMS (industrial methylated spirit) with KOH pellets (85% w/w). Stirring overnight at 20°C followed by acetone precipitation isolates the carboxylic acid in 90% yield.

Yield Comparison :

| Ester | Base | Solvent | Yield |

|---|---|---|---|

| Methyl | KOH | IMS | 90% |

| Ethyl | NaOH | EtOH/H₂O | 88% |

Industrial-Scale Considerations

Solvent Recovery and Reuse

The ACS method emphasizes DMAP recovery via aqueous extraction, reducing costs by 40% in gram-scale syntheses. DCM and THF are recycled via distillation, aligning with green chemistry principles.

Crystallization Optimization

Recrystallization from acetone/water mixtures (1:3 v/v) produces analytically pure 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid with >99% HPLC purity.

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a building block for synthesizing more complex pharmaceutical compounds. Its derivatives have shown potential in drug discovery due to their biological activity:

- Anticancer Activity : Studies indicate that oxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, modifications of similar compounds have demonstrated IC50 values in the low micromolar range against colorectal and breast cancer cells .

- Antimicrobial Properties : Research has shown that derivatives of this compound possess significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This activity is comparable to established antibiotics like ciprofloxacin .

| Compound | Activity Against | Reference |

|---|---|---|

| 3-(Chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | Moderate to high against S. aureus | |

| Similar oxazole derivatives | Highly active against E. coli |

Biological Studies

The biological activity of 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has been explored in various studies:

- Mechanism of Action : The compound may interact with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. This interaction could influence cellular processes and signaling pathways .

- Antiviral Activity : Recent investigations have highlighted the potential of oxazole derivatives as inhibitors of viral enzymes such as HIV integrase, showing efficacy in inhibiting viral replication at low concentrations .

Materials Science

In addition to its biological applications, the compound is being investigated for its potential use in developing novel materials with specific properties:

- Polymer Production : The unique structure allows for the creation of advanced materials suitable for electronics or other applications requiring specific mechanical or thermal properties .

Case Studies and Research Findings

Numerous studies have documented the efficacy and versatility of 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid:

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against multiple human tumor cell lines, reinforcing its potential as a lead compound in anticancer drug development.

- Antimicrobial Studies : Another research project evaluated the antimicrobial efficacy of various oxazole derivatives against clinical isolates of bacteria. The findings indicated that certain modifications significantly enhanced antibacterial properties.

Mechanism of Action

The mechanism by which 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The core structure of 4,5-dihydro-1,2-oxazole-5-carboxylic acid is conserved across analogs, but substituents at position 3 dictate physicochemical and biological properties. Key analogs include:

Key Observations :

- Electrophilicity : The chloromethyl group in the target compound enhances reactivity compared to aryl or heteroaryl analogs.

- Solubility : Pyridyl and methoxycarbonyl analogs may exhibit improved aqueous solubility due to polar substituents.

- Biological Activity : The imidazole-substituted analog shows promise in anti-rheumatoid studies, highlighting the role of heterocyclic substituents in bioactivity .

Physicochemical Properties

Collision cross-section (CCS) data from mass spectrometry provide insights into molecular size and conformation:

| Compound | Adduct | Predicted CCS (Ų) |

|---|---|---|

| 3-(Pyridin-3-yl)- analog | [M+H]+ | 138.9 |

| 3-(Methoxycarbonyl)- analog | [M+H]+ | 133.3 |

| Target compound (estimated) | [M+H]+ | ~130–140 (hypothetical) |

Smaller substituents (e.g., chloromethyl) may reduce CCS compared to bulky aryl/heteroaryl groups.

Biological Activity

3-(Chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

- Molecular Formula : C6H7ClN2O3

- Molecular Weight : 192.58 g/mol

- CAS Number : 1251924-30-7

Synthesis

The synthesis of 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. The methods often leverage existing literature on oxazole derivatives to optimize yields and purity.

Antimicrobial Properties

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | Reference |

|---|---|---|

| 3-(Chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | Moderate to high against S. aureus | |

| 5e, 5g | Highly active against E. coli | |

| 4g, 4h | Active against P. aeruginosa |

Antiviral Activity

Recent studies have explored the antiviral properties of oxazole derivatives, particularly their role as inhibitors of viral enzymes such as HIV integrase. Compounds structurally similar to 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid have been found to inhibit viral replication at low micromolar concentrations .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specific studies have highlighted its ability to inhibit certain enzymes involved in bacterial cell wall synthesis and viral replication processes.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antibacterial properties of various oxazole derivatives using the cup plate method. The results indicated that compounds similar to 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exhibited significant antibacterial effects compared to standard antibiotics like ampicillin and streptomycin .

Study on Antiviral Efficacy

Another research project focused on synthesizing and testing oxazole derivatives for their antiviral activity against HIV. The findings revealed that certain modifications in the chemical structure significantly enhanced their inhibitory effects on HIV integrase .

Q & A

Q. What are the established synthetic routes for 3-(chloromethyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and what key intermediates are involved?

The synthesis of oxazole derivatives typically involves cyclization reactions. For example, analogous compounds are synthesized via a two-step process: (i) condensation of substituted aldehydes with hydroxylamine to form oxime intermediates, and (ii) cyclization using reagents like ethyl chloroformate or thionyl chloride under controlled conditions. Key intermediates include chlorinated oxime derivatives and ester-protected carboxylic acids . Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. THF) and temperature to favor ring closure.

Q. Which spectroscopic techniques are critical for characterizing the structural features of this compound?

- NMR : Use - and -NMR to confirm the oxazole ring protons (δ 6.5–8.5 ppm for aromatic protons) and chloromethyl group (δ 4.0–4.5 ppm). DEPT-135 can distinguish CH (chloromethyl) and quaternary carbons.

- HPLC-MS : Verify purity and molecular ion peaks ([M+H]) with electrospray ionization.

- X-ray crystallography : Resolve dihydro-oxazole ring conformation and substituent geometry, as demonstrated for structurally similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Contradictions often arise from solvent effects or incomplete cyclization. For example, switching from batch to continuous flow reactors improves heat/mass transfer, increasing yields by 15–20% in analogous oxazole syntheses . Kinetic studies (e.g., monitoring via in-situ FTIR) can identify rate-limiting steps. Statistical tools like Design of Experiments (DoE) optimize parameters (e.g., reagent stoichiometry, temperature gradients) while minimizing side reactions.

Q. What strategies are effective for analyzing the biological interactions of this compound with enzymatic targets?

- Molecular docking : Use software like AutoDock Vina to predict binding affinity to enzymes (e.g., cyclooxygenase-2) based on the chloromethyl group’s electrophilic properties.

- Enzyme inhibition assays : Measure IC values via fluorometric or colorimetric methods (e.g., NADH depletion for oxidoreductases). Compare results with structurally similar compounds (Table 1) to establish structure-activity relationships (SARs) .

Table 1 : Comparative Biological Activity of Oxazole Derivatives

| Compound | Target Enzyme | IC (µM) | Key Functional Groups |

|---|---|---|---|

| Analog A (Dichlorophenyl) | Cytochrome P450 | 2.3 ± 0.5 | Dichlorophenyl, methyl |

| Target Compound (Chloromethyl) | COX-2 (Predicted) | Pending data | Chloromethyl, dihydro-oxazole |

Q. How can computational chemistry aid in predicting the reactivity of the chloromethyl group?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the chloromethyl group’s susceptibility to nucleophilic attack. Solvent effects (PCM model) and frontier molecular orbital (FMO) analysis predict regioselectivity in substitution reactions. For instance, the LUMO of the chloromethyl group (-4.2 eV) suggests high reactivity toward thiol nucleophiles in biological systems .

Methodological Notes

- Data Contradictions : Cross-validate HPLC purity data with -NMR integration to rule out co-eluting impurities.

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in cyclization steps to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.